molecular formula C10H12N2O4S B8740795 Benzenesulfonamide, N-cyclobutyl-4-nitro-

Benzenesulfonamide, N-cyclobutyl-4-nitro-

Cat. No. B8740795
M. Wt: 256.28 g/mol
InChI Key: AIBXLIOMPXJXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06939872B2

Procedure details

4-(N-Cyclobutylsulphamoyl)nitrobenzene (Method 52; 11.79 g) was reduced by hydrogenation in ethanol (300 ml) over 10% palladium on carbon (1 g) at 3 bar pressure. The catalyst was removed by filtration and the volatiles evaporated to give the title compound (7.84 g). NMR: 1.50 (m, 2H), 1.75 (m, 2H), 1.93 (m, 2H), 3.60 (m, 1H), 5.90 (br s, 2H), 6.65 (d, 2H), 7.45 (d, 2H); m/z: 226.
Quantity
11.79 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:5][S:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)(=[O:8])=[O:7])[CH2:4][CH2:3][CH2:2]1>C(O)C.[Pd]>[CH:1]1([NH:5][S:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)(=[O:8])=[O:7])[CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
11.79 g
Type
reactant
Smiles
C1(CCC1)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the volatiles evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)NS(=O)(=O)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.84 g
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.